molecular formula C10H11NO B085975 N-Benzylacrylamide CAS No. 13304-62-6

N-Benzylacrylamide

Cat. No.: B085975
CAS No.: 13304-62-6
M. Wt: 161.2 g/mol
InChI Key: OHLHOLGYGRKZMU-UHFFFAOYSA-N
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Description

N-Benzylacrylamide is an organic compound with the molecular formula C10H11NO. It is a derivative of acrylamide where the hydrogen atom on the nitrogen is replaced by a benzyl group. This compound is known for its applications in polymer chemistry, where it imparts valuable properties to polymeric materials, making them more elastic, resistant to water, chemicals, and heat, and enhancing the adhesion and antistatic properties of polymeric films .

Mechanism of Action

Target of Action

N-Benzylacrylamide (BAM) is a modified form of polyacrylamide, a class of macromolecules with numerous industrial applications . The primary targets of BAM are the polymer chains of polyacrylamide, where it acts as a modifying agent .

Mode of Action

BAM interacts with polyacrylamide chains, modifying their properties and behaviors. This interaction is believed to occur through diverse kinetics of mixed micelles composed of both surfactants and polymers . The steric factor of the surfactant molecules plays an important role in tuning the rheology of the polymer solution .

Biochemical Pathways

It’s known that bam modifies the rheological behaviors of hydrophobically modified polyacrylamide based on micellar kinetics . This suggests that BAM may influence the formation and behavior of micelles, which are crucial components in many biochemical processes.

Result of Action

The primary result of BAM’s action is the modulation of the rheological behaviors of polyacrylamide. This includes changes in viscosity and shear-thinning properties, which can be of great interest in applications such as enhanced oil recovery and painting formulation .

Action Environment

The action of BAM is influenced by various environmental factors. For instance, the presence of various surfactants can affect the kinetics of mixed micelles, thereby influencing the rheological behaviors of the polymer solution . Additionally, factors such as temperature and pH could potentially impact the efficacy and stability of BAM.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylacrylamide can be synthesized through the reaction of acrylonitrile with benzyl alcohol in the presence of an acid catalyst. The reaction is typically carried out at relatively low temperatures to prevent polymerization. The optimal temperature for the reaction is around 50°C, and the reaction is performed in the presence of a polymerization inhibitor such as copper(II) chloride dihydrate .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of acrylonitrile and benzyl alcohol with sulfuric acid as the catalyst. The reaction mixture is maintained at a low temperature (0-5°C) initially and then allowed to warm to room temperature over a period of two days. The product is then isolated through a series of extractions and distillations .

Chemical Reactions Analysis

Types of Reactions: N-Benzylacrylamide undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in various applications.

    Hydrolysis: It can be hydrolyzed to form N-benzylacrylic acid.

    Substitution Reactions: It can undergo substitution reactions where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals or other polymerization initiators.

    Hydrolysis: Typically carried out in the presence of a base or acid.

    Substitution: Various reagents can be used depending on the desired substitution.

Major Products:

    Poly(this compound): A polymer with enhanced properties.

    N-Benzylacrylic Acid: Formed through hydrolysis.

Scientific Research Applications

N-Benzylacrylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Acrylamide: The parent compound, which lacks the benzyl group.

    N-Methylacrylamide: Similar structure but with a methyl group instead of a benzyl group.

    N-Phenylacrylamide: Contains a phenyl group instead of a benzyl group.

Comparison: N-Benzylacrylamide is unique due to the presence of the benzyl group, which imparts additional properties such as increased hydrophobicity and enhanced interaction with other aromatic compounds. This makes it more suitable for applications where these properties are desired, compared to its similar compounds .

Properties

IUPAC Name

N-benzylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLHOLGYGRKZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157915
Record name N-Benzylacrylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13304-62-6
Record name N-Benzylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13304-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylacrylamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013304626
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Record name N-Benzylacrylamide
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Record name 2-Propenamide, N-(phenylmethyl)
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Synthesis routes and methods

Procedure details

59 g of β-hydroxypropionamide and 75 g of benzylamine were heated with 50 mg of 2,6-di-t-butyl-p-cresol for 7 hours in a temperature range of 120°-170° C. until the evolution of ammonia was complete. After adding 2.2 g of polyphosphoric acid distillation was carried out in an oil pump vacuum; the subsequent redistillation with the addition of 1 ml of sulphuric acid yielded 92 g of N-benzylacrylamide, Bp0.1 113° C., which crystallized in the receiver. Mp (crude product): 53° C.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N-Benzylacrylamide primarily used for in scientific research?

A1: this compound is frequently employed as a monomer in the synthesis of various polymers. Its hydrophobic nature, stemming from the benzyl group, makes it particularly valuable for creating amphiphilic polymers with self-folding properties in aqueous solutions. These polymers mimic the behavior of biomacromolecules like proteins. [, ] Additionally, this compound serves as a building block for synthesizing complex molecules with biological and material applications. [, , , , , , , ]

Q2: How does the structure of this compound contribute to its function in these applications?

A2: The structure of this compound plays a crucial role in its function. The acrylamide group enables polymerization, while the hydrophobic benzyl group introduces amphiphilicity, driving the self-assembly of polymers in water. [] This hydrophobic interaction is key for mimicking protein folding and creating materials with unique properties. Furthermore, the benzyl group can be modified to fine-tune the properties of the resulting polymers or act as a handle for further chemical transformations. [, , , , ]

Q3: Can you give specific examples of how this compound is used to synthesize complex molecules?

A3: this compound is a versatile starting material in organic synthesis. For example, it is used in electrophilic halospirocyclization reactions to create 4-halomethyl-2-azaspiro[4.5]decanes, which are valuable intermediates in medicinal chemistry. [] It is also used in photoredox-catalyzed reactions to synthesize difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones, compounds with potential pharmaceutical applications. [] Other reactions include its use in the synthesis of azaspirocycles via Meerwein addition/cyclization, [] azaspirocyclohexadienones through palladium-catalyzed difunctionalization/dearomatization, [] and trifluoromethylated 2-azaspiro[4.5]decanes using copper-catalyzed trifluoromethylation. []

Q4: What are the implications of the self-folding behavior of this compound-containing polymers?

A5: The self-folding behavior of these polymers has significant implications for mimicking the complex structures and functions of proteins. Research shows that the spin-spin relaxation time (T2) of the hydrophobic segments in these polymers decreases with increased polymer collapse, indicating restricted mobility due to folding. [] This control over polymer conformation through self-assembly can be harnessed to design materials with tailored properties, such as drug delivery systems and biosensors. []

Q5: How is this compound contributing to advances in material science?

A6: this compound is instrumental in creating novel materials with desirable properties. For instance, it's a key component in synthesizing robust, self-healable, and shape-memory supramolecular hydrogels. [] These hydrogels are formed through multiple hydrogen bonding interactions between poly(N-acryloyl glycinamide-co-N-benzyl acrylamide) and agar, resulting in materials with potential applications in biomedical fields.

Q6: What are the environmental implications of using this compound?

A6: While the provided research doesn't explicitly address the environmental impact of this compound, it's crucial to consider the potential environmental consequences of its production, use, and disposal. Further research is needed to assess its biodegradability, ecotoxicological effects, and explore strategies for responsible waste management and sustainable alternatives.

Q7: What analytical techniques are commonly used to characterize this compound and its derivatives?

A8: Various analytical techniques are employed to characterize this compound and its derivatives. These include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, infrared (IR) spectroscopy for identifying functional groups, and polarimetry for studying chiral molecules. [] Additionally, techniques like size exclusion chromatography (SEC) can be used to determine the molecular weight and polydispersity of polymers containing this compound.

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